2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol
Overview
Description
2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and phenyl groups, a hydrazinylidene moiety, and a propoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 5,6-dimethyl-2-phenylpyrimidine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-propoxy-2-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the hydrazone moiety may interact with active sites of enzymes, inhibiting their function, while the phenolic group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-methoxyphenol
- 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-ethoxyphenol
Uniqueness
Compared to similar compounds, 2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-4-12-28-19-11-10-18(20(27)13-19)14-23-26-21-15(2)16(3)24-22(25-21)17-8-6-5-7-9-17/h5-11,13-14,27H,4,12H2,1-3H3,(H,24,25,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQTAKDZCFRQP-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=C2C)C)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=C2C)C)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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